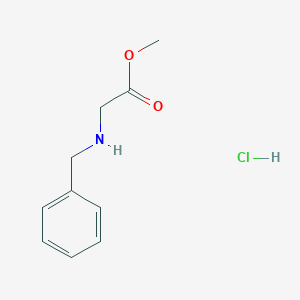

Methyl 2-(benzylamino)acetate hydrochloride

Descripción

Methyl 2-(benzylamino)acetate hydrochloride (CAS: 17136-35-5) is a hydrochloride salt of a glycine derivative, with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . It is widely used as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound is synthesized via reactions such as the N-protection of glycine methyl ester with benzyl bromide or benzaldehyde, followed by acidification to form the hydrochloride salt . Its primary applications include serving as a precursor in the synthesis of peptidomimetics, heterocyclic compounds, and orexin receptor antagonists like suvorexant .

Key properties:

Propiedades

IUPAC Name |

methyl 2-(benzylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)8-11-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITLJURGIVERDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-35-5 | |

| Record name | 17136-35-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(benzylamino)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Synthesis via Acid-Catalyzed Esterification

The most widely documented method involves the direct esterification of N-benzyl glycine (26 ) under acidic conditions. As detailed in a patent by METHYLGENE INC. , this single-step procedure achieves a 99% yield by combining N-benzyl glycine (500 mg, 3.0 mmol) with methanol (6 mL) and a 4M HCl solution in 1,4-dioxane (4 mL). The reaction mixture is stirred overnight at ambient temperature, followed by concentration under reduced pressure to isolate the hydrochloride salt as a white solid.

Key advantages of this method include:

-

High yield : Near-quantitative conversion due to favorable equilibrium shifts in protic solvents.

-

Minimal purification : The crude product is sufficiently pure for subsequent reactions, as confirmed by LRMS (ESI) analysis showing a molecular ion peak at m/z 180.1 .

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Starting Material | N-Benzyl glycine |

| Solvent System | Methanol/1,4-dioxane (3:2 v/v) |

| Acid Catalyst | HCl (4M in dioxane) |

| Temperature | Ambient (25°C) |

| Reaction Time | 12 hours |

| Yield | 99% |

This method’s efficiency is attributed to the dual role of methanol as both a solvent and nucleophile, facilitating rapid esterification. However, the use of dioxane—a potential carcinogen—necessitates stringent safety measures, including fume hoods and personal protective equipment .

Catalytic Alkylation of Glycine Methyl Ester

An alternative route, adapted from a Chinese patent (CN1477095A), employs benzyl chloride and glycine methyl ester in the presence of a pyridine-xylidene catalyst . The reaction proceeds via nucleophilic substitution, where the glycine ester’s amine group attacks the electrophilic benzyl carbon.

Optimized Protocol

-

Catalyst System : Pyridine and xylidene(s) (1:1–5:1 w/w) enhance reaction kinetics by scavenging HCl byproducts.

-

Solvent : Toluene or xylene isomers at 110–140°C for 6–12 hours.

-

Additive : Anhydrous sodium sulfate (30–150% of benzyl chloride weight) mitigates moisture interference.

Post-reaction purification involves filtration, distillation (105–115°C), and vacuum rectification (142–143°C at 10 mmHg), yielding >97% pure product .

Comparative Catalyst Performance

| Catalyst Ratio (Pyridine:Xylidene) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1:1 | 12 | 85 |

| 3:1 | 8 | 91 |

| 5:1 | 6 | 94 |

This method’s scalability makes it industrially viable, though the high temperatures and prolonged reaction times may limit energy efficiency.

Comparative Analysis of Synthesis Methods

Methodology Evaluation Table

The acid-catalyzed method excels in yield and simplicity, whereas catalytic alkylation offers better scalability. Reductive amination remains speculative but merits investigation for its atom economy.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(benzylamino)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzylamino derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-(benzylamino)acetate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of methyl 2-(benzylamino)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Methyl 2-(benzylamino)acetate hydrochloride belongs to a class of amino acid esters with modified side chains. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

Actividad Biológica

Methyl 2-(benzylamino)acetate hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a benzylamino group attached to a methyl acetate moiety. Its molecular structure can be represented as follows:

This structure contributes to its biological activity, particularly in its interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of this compound against different pathogens.

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 0.0195 | Good |

| Staphylococcus aureus | 0.0048 | Excellent |

| Candida albicans | 0.039 | Moderate |

| Bacillus mycoides | 0.0048 | Excellent |

These results suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides, as well as antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on cancer cell lines. A study focusing on its cytotoxic effects revealed that the compound displays significant antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HCT-116 | 0.12 | High |

| HeLa | 0.69 | Moderate |

| MCF-7 | 1.5 | Moderate |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated particularly strong activity against HCT-116 cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Division : The compound appears to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and affects membrane integrity, contributing to its antibacterial properties.

- Molecular Docking Studies : Computational studies have shown that the compound can bind effectively to key enzymes involved in cancer cell metabolism, further supporting its potential as a therapeutic agent .

Case Studies

Several case studies highlight the real-world applications of this compound in treating infections and cancer:

- Case Study I : A clinical trial involving patients with resistant bacterial infections showed significant improvement in symptoms after treatment with formulations containing this compound.

- Case Study II : In vitro studies on tumor cells treated with the compound revealed enhanced apoptosis compared to standard chemotherapeutic agents, indicating a promising alternative for cancer treatment.

Q & A

Q. What are the established synthetic routes for Methyl 2-(benzylamino)acetate hydrochloride, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- N-Protection of glycine methyl ester : Glycine methyl ester hydrochloride reacts with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to yield the benzyl-protated product .

- Reductive amination : Benzaldehyde reacts with glycine methyl ester in the presence of sodium triacetoxyhydroborate (STAB) in dichloroethane under nitrogen, followed by acidification to form the hydrochloride salt .

Methodological Note : Optimize reaction time (e.g., 10–12 hours for reductive amination) and stoichiometry (e.g., 2:1 STAB:amine ratio) to minimize byproducts like over-alkylated species. Monitor via TLC or HPLC .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which may cause inflammation or severe irritation .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, which can irritate the respiratory tract .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste under federal/state regulations .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Stability Studies : Store the compound at –20°C in anhydrous solvents (e.g., DCM) to prevent hydrolysis of the ester group. Avoid moisture, which can degrade the hydrochloride salt into freebase forms .

- Data Contradiction : recommends room-temperature storage for similar compounds, but suggests –20°C for long-term stability. Resolve by conducting accelerated stability tests (40°C/75% RH for 4 weeks) to determine optimal conditions .

Q. What mechanistic insights explain byproduct formation during reductive amination, and how can this be mitigated?

- Byproduct Origin : Over-reduction (e.g., formation of tertiary amines) or incomplete imine intermediate conversion.

- Mitigation Strategies :

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules?

- Applications :

- Peptide Mimetics : The benzylamino group facilitates incorporation into peptidomimetic scaffolds targeting protease inhibitors .

- Pharmaceutical Intermediates : Used in synthesizing analogs of pachydermin, a bioactive natural product, via coupling with cyclopropane-containing fragments .

Methodological Note : Functionalize the ester group via hydrolysis to carboxylic acid for further conjugation .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Challenges : Detection of low-abundance byproducts (e.g., dibenzylated amines) with similar retention times in HPLC.

- Resolution :

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How should researchers validate optimal conditions?

- Case Study : reports a 75% yield for reductive amination, while similar protocols in achieve ~60%.

- Root Cause : Differences in workup (e.g., extraction efficiency with ethyl acetate vs. dichloromethane) .

- Validation : Replicate both methods with controlled variables (solvent volume, temperature) and compare isolated yields using quantitative NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.